N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is a synthetic compound with significant potential in scientific research. Its molecular formula is and it has a molecular weight of approximately 373.46 g/mol. This compound is categorized as an organic molecule, specifically a sulfonamide derivative, which is known for its diverse biological activities and applications in medicinal chemistry.
This compound can be sourced from various chemical supply companies and databases, including PubChem and BenchChem. It falls under the classification of sulfonamides due to the presence of the sulfonyl functional group, which contributes to its biological properties. The compound's unique structure combines elements from oxazinan derivatives, which are known for their role in pharmacological applications.
The synthesis of N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide typically involves multi-step organic synthesis techniques. Key steps may include:
Technical details may involve the use of solvents such as dimethyl sulfoxide or acetonitrile, and reagents like triethylamine or sodium bicarbonate to facilitate reactions and purifications.
The molecular structure of N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide can be represented using various chemical notation systems:
InChI=1S/C17H25N3O6S/c1-5-19(6-2)17(20)12-8-16(24)23(21)22-13(12)14-7-15(18)25(3)4/h5-8H,2-4,9-11H2,1H3,(H2,18,25)
CC(C(=O)NCCN)C1=C(C=C(C=C1)S(=O)(=O)N2CCOC2=O)OC
These representations provide insight into the compound's connectivity and functional groups.
The compound may participate in several chemical reactions due to its functional groups:
Technical details regarding these reactions would involve specific conditions such as temperature, pH levels, and catalysts used.
The mechanism of action for N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide is likely related to its ability to interact with biological targets such as enzymes or receptors. For instance:
Data regarding specific targets would require further experimental validation.
The physical and chemical properties of N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide include:
Relevant analyses could include spectroscopic methods (like NMR or IR spectroscopy) for structural confirmation.
N-ethyl-N'-{[3-(4-methoxy-3-methylbenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}ethanediamide has potential applications in:
Research into its efficacy and safety profiles would be essential for advancing its applications in these fields.
CAS No.: 10257-55-3
CAS No.: 15091-91-5
CAS No.: 10035-03-7
CAS No.: 32157-29-2
CAS No.: 127886-77-5